Methyl 2-iodo-5-(trifluoromethyl)phenylacetate is a synthetic organic compound characterized by its unique structure, which includes a methyl ester functional group, an iodine atom, and a trifluoromethyl group attached to a phenyl ring. Its molecular formula is C10H8F3I O2, and it possesses a molecular weight of approximately 314.07 g/mol. The presence of the trifluoromethyl group significantly influences its chemical properties, making it a compound of interest in various chemical applications.
Research indicates that methyl 2-iodo-5-(trifluoromethyl)phenylacetate exhibits biological activity, particularly as a potential pharmaceutical intermediate. Compounds with similar structures have been studied for their antimicrobial and anticancer properties. The trifluoromethyl group enhances lipophilicity, which may contribute to increased biological activity by improving membrane permeability .
The synthesis of methyl 2-iodo-5-(trifluoromethyl)phenylacetate can be achieved through several methods:
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate finds applications in various fields:
Several compounds share structural similarities with methyl 2-iodo-5-(trifluoromethyl)phenylacetate. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Methyl 4-trifluoromethylbenzoate | Trifluoromethyl group on a para position | Lacks iodine, affecting reactivity |
Methyl 2-bromo-5-(trifluoromethyl)phenylacetate | Bromine instead of iodine | Different halogen impacts stability and reactivity |
Methyl 2-chloro-5-(trifluoromethyl)phenylacetate | Chlorine instead of iodine | Generally more stable than iodinated compounds |
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate is unique due to its specific combination of iodine and trifluoromethyl groups, which enhances its reactivity and potential applications compared to these similar compounds.